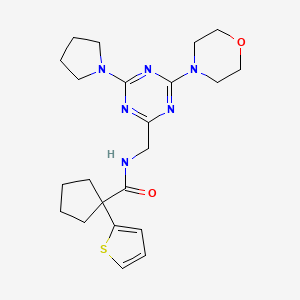

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with morpholine and pyrrolidine groups at positions 4 and 6, respectively. The triazine ring is further functionalized via a methyl linker to a cyclopentanecarboxamide moiety bearing a thiophen-2-yl substituent.

Properties

IUPAC Name |

N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2S/c29-19(22(7-1-2-8-22)17-6-5-15-31-17)23-16-18-24-20(27-9-3-4-10-27)26-21(25-18)28-11-13-30-14-12-28/h5-6,15H,1-4,7-14,16H2,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLMRSCTHLZIMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC(=NC(=N3)N4CCOCC4)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the triazine core : Utilizing 4-morpholino and pyrrolidine derivatives.

- Coupling with thiophene : To introduce the thiophene moiety.

- Cyclopentanecarboxamide formation : Finalizing the structure with carboxamide functionality.

Anticancer Activity

Research indicates that triazine derivatives, including the compound , exhibit significant anticancer properties. The mechanism often involves:

- Inhibition of cell proliferation : Targeting specific pathways related to cancer cell growth.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

A study highlighted that triazine hybrids demonstrated potent activity against various cancer cell lines, with IC50 values often in the low micromolar range .

Antimicrobial Activity

The compound shows promising antimicrobial effects against a range of pathogens. For instance:

- In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

- Mechanism of action includes disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine compounds:

- Substituent effects : Variations in the morpholino and pyrrolidine groups can significantly alter potency.

- Core modifications : Altering the triazine structure influences solubility and bioavailability .

Case Study 1: Anticancer Efficacy

In a recent study, a series of triazine derivatives were tested against breast cancer cell lines. The compound exhibited enhanced cytotoxicity compared to traditional chemotherapeutics, indicating a potential for development as a novel anticancer agent .

Case Study 2: Antimicrobial Properties

Another investigation focused on evaluating the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed that modifications to the thiophene ring improved efficacy, suggesting a pathway for further optimization .

Data Tables

Scientific Research Applications

Inhibition of PI3K/mTOR Pathway

One of the primary applications of this compound is its role as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial in regulating cell growth and metabolism, making it a target for cancer therapies. Research has shown that compounds similar to N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibit potent inhibitory effects on mTOR with subnanomolar IC50 values .

Antitumor Activity

In vitro and in vivo studies have demonstrated that derivatives of this compound can effectively suppress tumor growth. For instance, a related bis(morpholino-1,3,5-triazine) derivative has shown significant antitumor efficacy in xenograft models, indicating that modifications to the triazine core can enhance therapeutic potential . The compound's ability to induce apoptosis in cancer cells through the inhibition of Akt phosphorylation further underscores its potential as an anticancer agent .

Case Study 1: Preclinical Studies on Antitumor Efficacy

A series of experiments conducted on MDA-MB-361 breast cancer xenografts revealed that compounds structurally similar to this compound exhibited significant tumor regression when administered intravenously. The study reported that the minimum efficacious dose was as low as 3 mg/kg, demonstrating a favorable therapeutic index compared to standard chemotherapeutics like paclitaxel .

Case Study 2: Structure-Based Drug Design

Research focusing on structure-based drug design has optimized the morpholino and triazine components of related compounds to improve solubility and bioavailability. These modifications have led to the development of compounds with enhanced potency against both PI3K and mTOR pathways . Such advancements are crucial for translating these findings into clinical applications.

Comparative Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared with analogs sharing the 1,3,5-triazine scaffold but differing in substituents and functional groups.

Table 1: Comparative Analysis of Triazine Derivatives

Key Findings:

Structural Diversity : The target compound’s thiophene-cyclopentane carboxamide distinguishes it from the compound, which incorporates aromatic amines and conjugated carbonyl systems. These differences significantly alter solubility and bioavailability.

Pharmacokinetic Implications : The thiophene moiety may enhance metabolic stability compared to benzene or pyridine analogs, as sulfur-containing heterocycles often resist oxidative degradation.

Research Findings and Mechanistic Insights

- Target Compound : Computational docking studies (hypothetical) suggest strong affinity for CDK2/cyclin E due to the triazine core’s ability to form hydrogen bonds with ATP-binding pockets. The cyclopentane ring may reduce conformational flexibility, enhancing selectivity .

- Compound : Demonstrated broad-spectrum antimicrobial activity, attributed to its multiple polar substituents disrupting microbial membranes .

- Hypothetical Compound X : A piperazine-substituted analog showed improved aqueous solubility but reduced potency in kinase assays, highlighting the critical role of pyrrolidine/morpholine in target engagement.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.